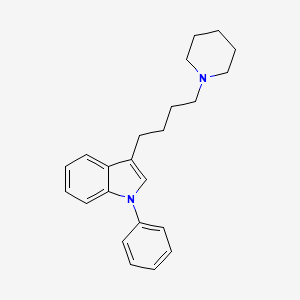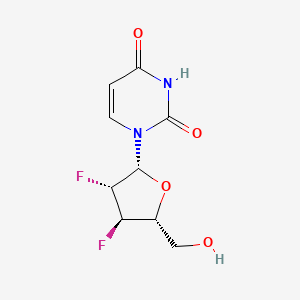
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a muscarinic antagonist that crosses the blood-brain barrier. It is primarily used in the treatment of drug-induced extrapyramidal disorders and parkinsonism . This compound is known for its ability to modulate neurotransmitter activity in the central nervous system.
Preparation Methods
The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves several steps. The synthetic route typically includes the following steps:
Formation of the piperidinium ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl and phenyl groups: These groups are introduced via alkylation reactions.
Hydroxylation: The hydroxyl group is introduced through a controlled oxidation reaction.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study neurotransmitter pathways and receptor activity in the central nervous system.
Medicine: It is used in the treatment of neurological disorders, particularly those involving motor function.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with muscarinic receptors in the central nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter involved in motor control. This inhibition helps to alleviate symptoms of extrapyramidal disorders and parkinsonism .
Comparison with Similar Compounds
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can be compared with other muscarinic antagonists such as:
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
Procyclidine: Another muscarinic antagonist used in the treatment of Parkinson’s disease. It has a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its specific structure, which allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system .
Properties
CAS No. |
6856-43-5 |
|---|---|
Molecular Formula |
C21H34INO |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
YKZFNZSNUCCJKU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


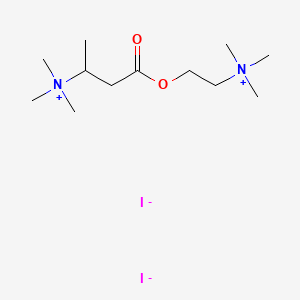

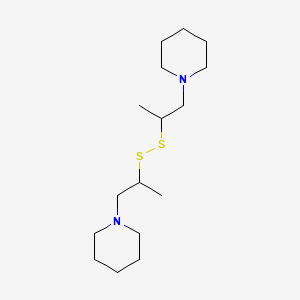
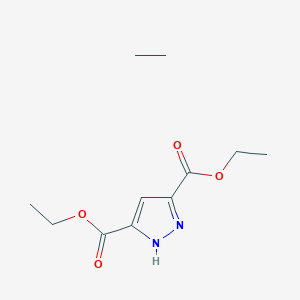
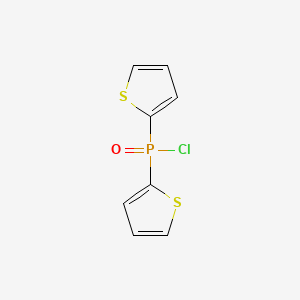
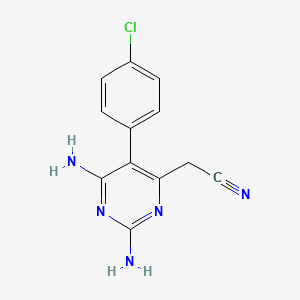
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
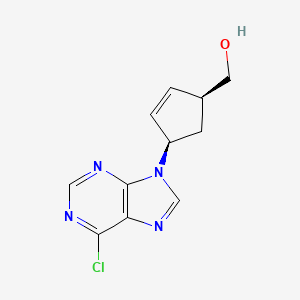
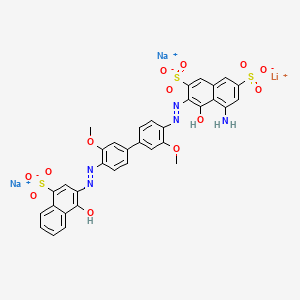
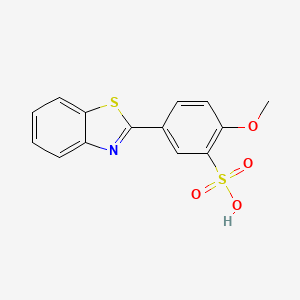
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)

